molecular formula C11H20O4 B8184974 2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol

2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol

Cat. No.: B8184974
M. Wt: 216.27 g/mol
InChI Key: KHTVUMMCZIYSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Hydroxymethyl-1,4-dioxa-spiro[45]dec-8-yl)-ethanol is a chemical compound with a unique spirocyclic structure This compound features a dioxaspirodecane ring system, which is a bicyclic structure containing two oxygen atoms and a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol typically involves the reaction of cyclohexanone with formaldehyde and ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxymethyl and ethanol groups. The reaction conditions often include the use of catalysts such as montmorillonite KSF and sonochemical methods to enhance the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols .

Scientific Research Applications

2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, its spirocyclic structure allows it to fit into unique binding sites, making it a versatile molecule for various biochemical processes .

Properties

IUPAC Name

2-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c12-6-5-10(9-13)1-3-11(4-2-10)14-7-8-15-11/h12-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTVUMMCZIYSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CCO)CO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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